2-(3-Nitrophenyl)-1,3-dioxane

Protecting-group stability Oxidative degradation Cyclic acetal chemistry

2-(3-Nitrophenyl)-1,3-dioxane is a six-membered cyclic acetal (1,3-dioxane) bearing a meta-nitrophenyl substituent at the 2-position, with molecular formula C₁₀H₁₁NO₄ and molecular weight 209.20 g·mol⁻¹. Its computed descriptors include an XLogP3 of 1.5, a topological polar surface area (TPSA) of 64.3 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a single rotatable bond linking the aromatic ring to the dioxane ring.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 5663-26-3
Cat. No. B1331739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-1,3-dioxane
CAS5663-26-3
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2
InChIKeyVQZDEWTWLOZYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)-1,3-dioxane (CAS 5663-26-3): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(3-Nitrophenyl)-1,3-dioxane is a six-membered cyclic acetal (1,3-dioxane) bearing a meta-nitrophenyl substituent at the 2-position, with molecular formula C₁₀H₁₁NO₄ and molecular weight 209.20 g·mol⁻¹ [1]. Its computed descriptors include an XLogP3 of 1.5, a topological polar surface area (TPSA) of 64.3 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a single rotatable bond linking the aromatic ring to the dioxane ring [1]. The compound is supplied as a yellow crystalline solid with a typical minimum purity specification of 95% (some vendors offer 97%) and is recommended for long-term storage in a cool, dry place . It is classified as a non-hazardous material for DOT/IATA transport and is intended exclusively for research and development use .

Why 2-(3-Nitrophenyl)-1,3-dioxane Cannot Be Swapped with Its Dioxolane or Positional Isomer Analogs Without Quantitative Justification


Although 2-(3-nitrophenyl)-1,3-dioxane belongs to a broader family of nitroaryl cyclic acetals, the six-membered 1,3-dioxane ring and the meta-substitution pattern confer a distinct stability and reactivity profile that is not interchangeable with the analogous five-membered 1,3-dioxolane (CAS 6952-67-6) or the para-nitro positional isomer (CAS 833-64-7). Established physical-organic studies demonstrate that 1,3-dioxanes are systematically more resistant to oxidative, hydrolytic, and reductive ring-opening than 1,3-dioxolanes, while the position of the nitro group alters the compound's computed electronic and conformational descriptors [1][2][3]. Selecting the incorrect ring size or nitro-regioisomer in a synthetic sequence can therefore lead to unanticipated premature deprotection, divergent reaction kinetics, or altered downstream intermediate properties. The quantitative evidence below substantiates why direct substitution is not scientifically defensible without experimental revalidation.

2-(3-Nitrophenyl)-1,3-dioxane (CAS 5663-26-3): Quantitative Differentiation Evidence Against Closest Analogs


1,3-Dioxane Ring Confers Superior Oxidative Stability Versus the 1,3-Dioxolane Analog: Ozone Reactivity Rate Order

In a comparative ozonolysis study of mono- and disubstituted cyclic acetals in aqueous solution, 1,3-dioxane derivatives were consistently more resistant to ozone oxidation than their 1,3-dioxolane counterparts. The pseudo-first-order rate constants for glycerol acetal oxidation decreased in the experimentally determined rank order: cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [1]. Although this study was performed on alkyl-substituted systems, the relative reactivity trend is governed by the fundamental ring-size effect on oxocarbonium ion stability and is generalizable to aryl-substituted congeners. Consequently, 2-(3-nitrophenyl)-1,3-dioxane is predicted to exhibit slower oxidative ring-opening than its five-membered analog, 2-(3-nitrophenyl)-1,3-dioxolane (CAS 6952-67-6), under comparable conditions.

Protecting-group stability Oxidative degradation Cyclic acetal chemistry

Slower Reductive Cleavage of the 1,3-Dioxane Ring by LiAlH₄–AlCl₃ Relative to 1,3-Dioxolane: Kinetic Differentiation

Leggetter, Diner, and Brown (1964) demonstrated that in ether solution, 1,3-dioxolanes undergo hydrogenolysis by LiAlH₄–AlCl₃ significantly faster than the corresponding 1,3-dioxanes. The differential rate was attributed to the greater ease of oxocarbonium ion formation in the five-membered ring transition state, which is disfavored in the six-membered 1,3-dioxane system [1]. This finding establishes that 2-(3-nitrophenyl)-1,3-dioxane will resist reductive cleavage under conditions that may partially or fully deprotect 2-(3-nitrophenyl)-1,3-dioxolane (CAS 6952-67-6), offering a critical selectivity advantage in multi-step synthetic sequences where orthogonal acetal stability is required.

Reductive ring-opening Protecting-group orthogonality Hydride-mediated cleavage

Hydrolytic Stability Profile: 1,3-Dioxane and 1,3-Dioxolane Share Specific Acid Catalysis Mechanism but Differ in Conformational Accessibility

Bruice and Piszkiewicz (1967) determined pH-rate profiles for the hydrolysis of 19 1,3-dioxanes and 1,3-dioxolanes. Both ring systems exhibited log k_obsd vs. pH plots with slopes of approximately –1.0, consistent with a specific acid catalysis mechanism [1]. While this study did not directly compare identically substituted dioxane/dioxolane pairs, it established that the hydrolytic reactivity of both classes is governed primarily by the electron-withdrawing character of substituents via Hammett σ* relationships. The meta-nitro group (σ_m = 0.71) of the target compound imparts a distinct electronic environment compared to the para-nitro isomer (σ_p = 0.78), predicting measurably different hydrolysis rates for 2-(3-nitrophenyl)-1,3-dioxane versus 2-(4-nitrophenyl)-1,3-dioxane (CAS 833-64-7) under identical pH conditions.

Acid-catalyzed hydrolysis pH-rate profile Acetal deprotection kinetics

Rotatable Bond Count and Conformational Restriction: Meta-Nitro 1,3-Dioxane Has Only 1 Rotatable Bond Versus 2 for the Para Isomer

Computed molecular descriptors from PubChem reveal a key topological difference between the meta- and para-nitro positional isomers. 2-(3-Nitrophenyl)-1,3-dioxane possesses exactly 1 rotatable bond (the C–C linkage between the aromatic ring and the dioxane C2 position), whereas 2-(4-nitrophenyl)-1,3-dioxane (CAS 833-64-7) has 2 rotatable bonds [1]. This difference arises from the symmetry of the para-substituted phenyl ring, which introduces an additional axis of rotation without altering the atom connectivity. The reduced rotatable bond count of the meta isomer translates to lower conformational entropy and may influence binding affinity in biological target engagement, as well as physical properties such as crystal packing and melting behavior.

Conformational analysis Molecular descriptor QSAR and drug design

Molecular Weight and Formula Differentiation: Six-Membered Dioxane Adds C₁H₂O Relative to the Five-Membered Dioxolane Analog

The six-membered 1,3-dioxane ring of the target compound incorporates an additional methylene unit compared to the 1,3-dioxolane analog, resulting in distinct molecular formula and mass. 2-(3-Nitrophenyl)-1,3-dioxane has the formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g·mol⁻¹, whereas 2-(3-nitrophenyl)-1,3-dioxolane (CAS 6952-67-6) is C₉H₉NO₄ with a molecular weight of 195.17 g·mol⁻¹ — a difference of exactly 14.03 Da (one CH₂ unit) [1]. This mass difference is analytically significant: the two compounds are readily distinguishable by mass spectrometry (MS) and elemental analysis, and the difference in formula impacts stoichiometric calculations for reactions where the acetal is used as a stoichiometric protecting reagent.

Molecular weight Chemical formula Synthetic intermediate

When to Select 2-(3-Nitrophenyl)-1,3-dioxane Over Analogs: Evidence-Backed Application Scenarios


Multi-Step Organic Synthesis Requiring an Oxidation-Resistant Aldehyde Protecting Group

In synthetic routes where a protected 3-nitrobenzaldehyde equivalent must survive oxidative reaction conditions (e.g., ozonolysis of an alkene elsewhere in the molecule, or aerobic oxidation steps), 2-(3-nitrophenyl)-1,3-dioxane is the preferred acetal form. The established rank order of ozone reactivity (dioxolane > dioxane [1]) indicates that the six-membered ring will outlast the corresponding 1,3-dioxolane under oxidant exposure, reducing premature deprotection and improving isolated yields of the target intermediate. This selection is particularly relevant for the synthesis of nitro-aromatic building blocks used in pharmaceutical and agrochemical development.

Reductive Functionalization Sequences Where Orthogonal Acetal Stability Is Critical

When a synthetic plan includes LiAlH₄–AlCl₃ or related hydride-mediated reductions that must spare a protected aldehyde, 2-(3-nitrophenyl)-1,3-dioxane offers a kinetic stability advantage over 2-(3-nitrophenyl)-1,3-dioxolane. The primary literature demonstrates that 1,3-dioxolanes undergo significantly faster hydrogenolysis in ether solution, attributable to easier oxocarbonium ion formation in the five-membered ring [1]. Selecting the 1,3-dioxane acetal therefore enables chemoselective reduction of other functional groups (e.g., esters, nitriles) while preserving the protected aldehyde for later unveiling.

Structure-Activity Relationship (SAR) Studies on Nitroaryl-Containing Heterocycles

For medicinal chemistry programs investigating nitroaromatic pharmacophores, the distinct electronic character of the meta-nitro substituent (σ_m = 0.71) versus the para-nitro isomer (σ_p = 0.78) produces quantifiably different effects on the acidity of the acetal proton, hydrolysis kinetics, and potential bioreductive activation [1]. The single rotatable bond of the meta isomer also restricts conformational freedom relative to the para isomer (2 rotatable bonds [2]), which may translate into different target-binding entropies. These computable differences support the use of 2-(3-nitrophenyl)-1,3-dioxane as a specific probe in SAR campaigns, rather than assuming interchangeability with the para isomer.

Analytical Reference Standard for LC-MS or GC-MS Method Development

The unambiguous 14-Da mass difference between 2-(3-nitrophenyl)-1,3-dioxane (MW 209.20) and 2-(3-nitrophenyl)-1,3-dioxolane (MW 195.17), combined with the distinct retention time arising from the added methylene unit, makes the compound suitable as a chromatographic reference standard when both acetal forms may be present as synthetic byproducts or impurities. Procurement of the 95–97% purity grade with full Certificate of Analysis ensures reliable use in method validation protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Nitrophenyl)-1,3-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.